REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13].S(=O)(=O)(O)O>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]
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Name
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|
Quantity
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15 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(C=C1)C(C)(C)C
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Name
|
|
Quantity
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6.5 g
|
Type
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reactant
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Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
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13 g
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
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BrC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |